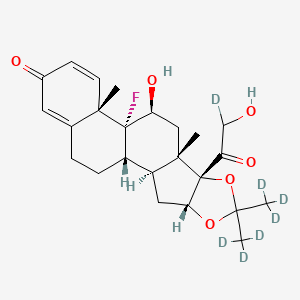

Triamcinolone acetonide-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H31FO6 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2-deuterio-2-hydroxyacetyl)-12-fluoro-11-hydroxy-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,12D/t12?,15-,16-,17-,19+,21-,22-,23-,24+ |

InChI Key |

YNDXUCZADRHECN-UJSLXJIRSA-N |

Isomeric SMILES |

[2H]C(C(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C([2H])([2H])[2H])C([2H])([2H])[2H])O |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triamcinolone Acetonide-d7

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Triamcinolone (B434) acetonide-d7, a deuterated internal standard crucial for the accurate quantification of Triamcinolone acetonide in various analytical applications. This document details a proposed synthetic pathway, outlines key characterization methodologies, and presents expected analytical data in a structured format.

Introduction

Triamcinolone acetonide is a potent synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] In pharmacokinetic and metabolic studies, as well as in clinical and forensic toxicology, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification using mass spectrometry-based methods. Triamcinolone acetonide-d7 (C₂₄H₂₄D₇FO₆, Molecular Weight: 441.5 g/mol ) serves as an ideal internal standard for this purpose, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).[2][3][4][5] This guide provides a technical framework for its synthesis and rigorous characterization.

The deuterium (B1214612) atoms in this compound are strategically placed on the two methyl groups of the acetonide moiety and at the C21 position, providing a stable isotopic label with a significant mass shift from the parent compound.

Proposed Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from Triamcinolone. The key transformation is the introduction of the deuterated acetonide group and a deuterium atom at the C21 position. A plausible two-step process is outlined below.

Caption: Proposed synthesis of this compound from Triamcinolone.

Experimental Protocol (Proposed)

Step 1: Synthesis of Triamcinolone acetonide-d6

-

Reaction Setup: In a round-bottom flask, suspend Triamcinolone in a mixture of acetone-d6 and an aprotic solvent such as dichloromethane.

-

Acid Catalysis: Cool the suspension in an ice bath and add a catalytic amount of a strong acid, such as perchloric acid, dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a mild base, such as sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, Triamcinolone acetonide-d6, can be purified by recrystallization or column chromatography.

Step 2: Deuterium Exchange at C21 to yield this compound

-

Solvent Exchange: Dissolve the purified Triamcinolone acetonide-d6 in a deuterated protic solvent, such as methanol-d4 (B120146) or D₂O, containing a catalytic amount of a base (e.g., sodium deuteroxide).

-

Exchange Reaction: Stir the solution at room temperature to facilitate the exchange of the proton at the C21 position with deuterium. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the corresponding proton signal.

-

Isolation: After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Final Purification: Wash the organic extract, dry, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A multi-technique approach is recommended.

Characterization Workflow

The following workflow outlines the key steps in the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the extent of deuteration.

-

¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the methyl protons of the acetonide group and the proton at the C21 position. The remaining signals should be consistent with the Triamcinolone acetonide backbone.

-

¹³C NMR: The carbon-13 NMR spectrum will confirm the presence of all carbon atoms in the molecule. The signals for the deuterated methyl carbons of the acetonide will appear as multiplets due to C-D coupling, and their chemical shifts will be slightly upfield compared to the unlabeled compound.

-

¹⁹F NMR: The fluorine-19 NMR spectrum should show a single signal corresponding to the fluorine atom at the C9 position, confirming its presence and chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Unlabeled ¹H Chemical Shift (ppm) | Expected ¹H Signal for d7 | Unlabeled ¹³C Chemical Shift (ppm) | Expected ¹³C Signal for d7 |

| Acetonide CH₃ | ~1.3-1.5 | Absent | ~25, 27 | Multiplet, slightly upfield |

| C21-H | ~4.2-4.8 | Absent | ~68 | Signal intensity reduced |

| Steroid Backbone | Various | Present | Various | Present |

Note: The predicted chemical shifts are based on data for the unlabeled compound and may vary slightly.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of this compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₂₄H₂₄D₇FO₆. This confirms the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis will reveal the fragmentation pattern. The fragmentation of the deuterated compound is expected to be similar to that of the unlabeled compound, but with mass shifts in the fragments containing the deuterium labels.[16] This can be used to confirm the location of the deuterium atoms.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₂₄D₇FO₆ |

| Calculated Exact Mass | 441.2532 |

| Observed [M+H]⁺ (HRMS) | ~442.2605 |

| Key MS/MS Fragments | [M+H - H₂O]⁺, [M+H - HF]⁺, [M+H - Acetone-d6]⁺ |

Note: The predicted m/z values are based on the unlabeled compound's fragmentation and will need to be confirmed experimentally.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of the synthesized this compound.

Experimental Protocol (Representative)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a suitable buffer.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at approximately 240 nm.

-

Injection Volume: 10 µL.

-

Expected Outcome: A single major peak corresponding to this compound, with a purity of ≥98% as determined by peak area percentage. The retention time should be very similar to that of the unlabeled Triamcinolone acetonide.

Table 3: Representative HPLC Purity Data

| Compound | Retention Time (min) | Peak Area (%) |

| This compound | ~5-7 | ≥98 |

| Impurities | Various | <2 |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach for obtaining this valuable internal standard. The detailed characterization workflow, employing NMR, MS, and HPLC, ensures the production of a high-quality, well-characterized material suitable for demanding analytical applications in research and drug development. The provided tables of expected data serve as a valuable reference for researchers undertaking the synthesis and analysis of this important isotopically labeled compound.

References

- 1. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. recentscientific.com [recentscientific.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. turkjps.org [turkjps.org]

- 9. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. Triamcinolone Acetonide [webbook.nist.gov]

- 13. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Triamcinolone acetonide(76-25-5) 13C NMR [m.chemicalbook.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. japsonline.com [japsonline.com]

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Triamcinolone Acetonide-d7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triamcinolone (B434) acetonide is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties.[1][2] Its deuterated form, triamcinolone acetonide-d7, serves as an internal standard in analytical chemistry for the quantification of the parent compound. The biological mechanism of action of this compound is identical to that of triamcinolone acetonide. This guide elucidates the core in vitro mechanisms, focusing on receptor binding, genomic and non-genomic pathways of signal transduction, and the subsequent effects on inflammatory mediators. Detailed experimental protocols and quantitative data from key studies are provided to facilitate research and development.

Core Mechanism of Action: Glucocorticoid Receptor Binding

The primary mechanism of action of triamcinolone acetonide involves its interaction with the glucocorticoid receptor (GR).[1][3] As a lipophilic molecule, it passively diffuses across the cell membrane and binds with high affinity to the cytosolic GR, which is part of a multiprotein complex.[3] This binding event initiates a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[3]

Structural analyses have shown that modifications, such as the 16,17-acetonide moiety in triamcinolone acetonide, enhance the affinity and stability of the ligand-GR complex compared to other glucocorticoids like dexamethasone.[4] This increased stability is attributed to more extensive intramolecular contacts within the ligand-binding domain.[4]

A common method to assess the binding affinity of compounds to the GR is a competitive binding assay using a fluorescently labeled glucocorticoid.

-

Objective: To determine the relative affinity of a test compound for the human Glucocorticoid Receptor.

-

Principle: The assay measures the displacement of a fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red) from the GR by a competitor test compound. A decrease in fluorescence polarization indicates effective competition.[5]

-

Materials:

-

Human Glucocorticoid Receptor (GR)

-

Fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

GR Screening Buffer

-

Dithiothreitol (DTT)

-

Test compound (Triamcinolone Acetonide)

-

Microplate reader capable of fluorescence polarization measurements

-

-

Procedure (Adapted from Thermo Fisher Scientific Protocol): [5]

-

Prepare a complete GR screening buffer containing DTT.

-

Create serial dilutions of the test compound in the screening buffer.

-

In a microwell plate, add the fluorescent glucocorticoid ligand to the wells containing the test compound dilutions.

-

Add the GR to the wells and mix thoroughly.

-

Include positive (no competitor) and negative (no GR) controls.

-

Incubate the plate in the dark at room temperature for 2-4 hours.

-

Measure the fluorescence polarization using a plate reader.

-

-

Data Analysis: The shift in polarization values is used to calculate the IC50 (the concentration of the test compound that displaces 50% of the fluorescent ligand), which is indicative of the compound's binding affinity.

Genomic Mechanism: Regulation of Gene Expression

The nuclear triamcinolone acetonide-GR complex acts as a ligand-activated transcription factor.[4] It can influence gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins. A key example is the induction of lipocortin-1 (annexin-1), which inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]

-

Transrepression: The complex can also repress the transcription of pro-inflammatory genes. This is often achieved by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of pro-inflammatory cytokines, enzymes, and adhesion molecules.

Genomic signaling pathway of Triamcinolone Acetonide.

Non-Genomic Mechanisms

In addition to the slower, gene-mediated genomic effects, triamcinolone acetonide can exert rapid, non-genomic effects. These are thought to be mediated by membrane-bound GRs or through direct interactions with other cellular proteins. These effects can include the rapid suppression of immune cell migration and the stabilization of cellular membranes, which prevents the release of damaging enzymes.[3]

In Vitro Effects on Inflammatory Mediators

Triamcinolone acetonide has been shown to modulate the production of various cytokines and other inflammatory molecules in vitro.

Studies have demonstrated that triamcinolone acetonide significantly reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in various cell types, including human lung fibroblasts and cells derived from lateral elbow epicondylitis tissue.[6][7]

| Cell Type | Cytokine | Triamcinolone Acetonide Concentration | Incubation Time | % Inhibition / Effect | Reference |

| Lateral Elbow Epicondylitis Cells | IL-6 | 1, 10, 100 µM | 48, 72, 96 h | Significant decrease | [6] |

| Lateral Elbow Epicondylitis Cells | IL-8 | 1, 10, 100 µM | 12, 48, 72, 96 h | Significant decrease | [6] |

| Human Lung Fibroblasts | IL-6 | 10⁻⁸, 10⁻⁷ M | - | Significant decrease | [7] |

| Human Lung Fibroblasts | IL-8 | 10⁻⁸, 10⁻⁷ M | - | Significant decrease | [7] |

-

Objective: To quantify the effect of triamcinolone acetonide on the production of specific cytokines by cultured cells.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in the cell culture supernatant.

-

Materials:

-

Primary cells or cell line of interest

-

Cell culture medium and supplements

-

Triamcinolone acetonide

-

96-well culture plates

-

ELISA kit for the cytokine of interest (e.g., IL-6, IL-8)

-

Microplate reader

-

-

Procedure (Adapted from Carmo et al., 2022): [6]

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of triamcinolone acetonide (e.g., 1, 10, 100 µM) in triplicate. Include an untreated control group.

-

Incubate the plates for desired time points (e.g., 6, 12, 24, 48, 72, 96 hours).

-

At each time point, collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions to determine the concentration of the secreted cytokine.

-

-

Data Analysis: Compare the cytokine concentrations in the treated groups to the control group to determine the inhibitory effect of triamcinolone acetonide.

Workflow for an in vitro cytokine inhibition study.

Inhibition of the NF-κB Pathway

A crucial aspect of the anti-inflammatory action of triamcinolone acetonide is the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[8] Glucocorticoids, including triamcinolone acetonide, can interfere with this pathway, thereby suppressing inflammation.

-

Objective: To measure the inhibitory effect of triamcinolone acetonide on NF-κB activation.

-

Principle: A cell line is engineered to stably express a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the production of luciferase, which can be quantified by measuring light emission.

-

Materials:

-

A cell line stably expressing an NF-κB luciferase reporter (e.g., C2C12 muscle cells).[8]

-

Cell culture medium and supplements.

-

An NF-κB activator (e.g., TNF-α).

-

Triamcinolone acetonide.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure (Adapted from a general protocol for NF-κB inhibitors): [8][9]

-

Seed the reporter cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of triamcinolone acetonide for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.

-

Incubate for a period sufficient to allow for luciferase expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Compare the luciferase activity in the treated, stimulated cells to the stimulated control cells to determine the percent inhibition of NF-κB activation.

Conclusion

The in vitro mechanism of action of triamcinolone acetonide is multifaceted, initiated by its high-affinity binding to the glucocorticoid receptor. This leads to both genomic and non-genomic effects that collectively suppress inflammation. The primary genomic actions involve the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, largely through the inhibition of key transcription factors like NF-κB. These molecular events translate into a measurable reduction in the production of inflammatory mediators, such as IL-6 and IL-8. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of glucocorticoid-based therapies.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 4. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Triamcinolone Acetonide-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Triamcinolone (B434) acetonide-d7. This deuterated analog of the potent synthetic corticosteroid, Triamcinolone acetonide, serves as an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis.

Commercial Suppliers and Product Specifications

Triamcinolone acetonide-d7 is available from several reputable suppliers catering to the research community. The following tables summarize the key product specifications from a selection of these vendors to facilitate easy comparison.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number |

| Cayman Chemical | This compound | CAY25236 |

| Acanthus Research | This compound | TCN-16-001 |

| Allmpus | TRIAMCINOLONE ACETONIDE D7 | ALL-TACT-24 |

| Pharmaffiliates | This compound (major) | PA STI 084252 |

| Aquigen Bio Sciences | Triamcinolone Acetonide D7 | AQ-T015834 |

| MedChemExpress | This compound | HY-112343S |

Table 2: Technical Data for this compound

| Specification | Cayman Chemical[1][2] | Acanthus Research[3] | Allmpus[4] | Pharmaffiliates[5] | Aquigen Bio Sciences[6] | MedChemExpress[7] |

| Molecular Formula | C24H24D7FO6 | C24H24D7FO6 | C24H24D7FO6 | C24H24D7FO6 | C24H24D7FO6 | C24H24D7FO6 |

| Molecular Weight | 441.54 g/mol | Not Specified | 441.5 g/mol | 441.54 g/mol | 441.5 g/mol | 441.54 g/mol |

| Purity | ≥99% deuterated forms (d1-d7) | Not Specified | 98% by HPLC | Not Specified | Not Specified | Not Specified |

| Formulation | A solid | Not Specified | Not Specified | Off-White to Light Beige Solid | Not Specified | A solid |

| Storage | -20°C | Not Specified | -20°C under inert atmosphere | 2-8°C Refrigerator | Not Specified | -20°C |

| Solubility | Chloroform: Slightly Soluble; Methanol (B129727): Slightly Soluble | Not Specified | USP Diluent / EP Diluent (MEOH) | Not Specified | Not Specified | Not Specified |

Mechanism of Action: Glucocorticoid Receptor Signaling

Triamcinolone acetonide, the non-deuterated parent compound, exerts its potent anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[8][9][10] This intracellular receptor, upon ligand binding, translocates to the nucleus and acts as a transcription factor.[8][9] The Triamcinolone acetonide-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin-1 (lipocortin-1).[9]

-

Transrepression: The complex can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The deuteration in this compound does not alter this fundamental mechanism of action, making it an excellent internal standard for studying the pharmacokinetics and pharmacodynamics of its non-deuterated counterpart.

Caption: Glucocorticoid Receptor Signaling Pathway for Triamcinolone Acetonide.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Triamcinolone acetonide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol synthesized from various methodologies.[11][12][13][14]

Quantification of Triamcinolone Acetonide in Human Plasma using LC-MS/MS

1. Materials and Reagents:

-

Triamcinolone acetonide (analyte)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Methanol, HPLC grade

-

Ethyl acetate, HPLC grade

-

N-hexane, HPLC grade

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Triamcinolone acetonide and this compound in methanol to obtain individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the Triamcinolone acetonide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate/n-hexane 4:1, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Triamcinolone acetonide: Precursor ion (e.g., m/z 435.2) -> Product ion (e.g., m/z 397.2).

-

This compound: Precursor ion (e.g., m/z 442.2) -> Product ion (e.g., m/z 404.2).

-

-

Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression model for the calibration curve.

-

Determine the concentration of Triamcinolone acetonide in the QC and unknown samples from the calibration curve.

Caption: Experimental Workflow for LC-MS/MS Quantification.

References

- 1. This compound - Cayman Chemical [bioscience.co.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Acanthus Research [acanthusresearch.com]

- 4. allmpus.com [allmpus.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Triamcinolone Acetonide D7 | CAS No: NA [aquigenbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 9. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 10. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dshs-koeln.de [dshs-koeln.de]

- 12. academic.oup.com [academic.oup.com]

- 13. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Triamcinolone acetonide-d7 safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for Triamcinolone acetonide-d7. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's properties and associated hazards, facilitating its safe use in a research and development setting.

Substance Identification

This compound is the deuterated form of Triamcinolone acetonide, a synthetic corticosteroid.[1] It is intended for research use, often as an internal standard for the quantification of Triamcinolone acetonide.[2]

| Property | Value |

| Chemical Name | (6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-6b-fluoro-7-hydroxy-8b-(2-hydroxyacetyl-2-d)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][3]dioxol-4-one |

| Molecular Formula | C₂₄H₂₄D₇FO₆[4][5] |

| Molecular Weight | 441.5 g/mol [4][6] |

| CAS Number | Not Available (N/A) for the deuterated form[4] |

| Synonyms | This compound |

Hazard Identification and Classification

This compound is classified as hazardous. The primary health concerns are reproductive toxicity and organ damage through prolonged or repeated exposure. It is also harmful if swallowed and can cause skin and eye irritation.[7]

GHS Classification Summary [7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Pictograms:

GHS07 (Exclamation Mark), GHS08 (Health Hazard)

Toxicological Data

The toxicological information for this compound is primarily based on data from its non-deuterated analogue, Triamcinolone acetonide. Occupational exposure to even small amounts may produce physiological effects.

Acute Toxicity Values

| Route | Type | Species | Value |

| Oral | TDLo | Mouse | 90 ml/kg/9D intermittent |

| Subcutaneous | LD50 | Rat | 99 mg/kg |

| Subcutaneous | LD50 | Mouse | >4 g/kg |

Experimental Protocols

The Safety Data Sheets referenced in this document provide summary toxicological data (as presented above) but do not include detailed experimental methodologies for the cited studies. For complete protocols, researchers should refer to the primary toxicological literature for Triamcinolone acetonide.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the substance.

Handling Precautions:

-

Exposure Avoidance : Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[8][10][11] Avoid contact with skin, eyes, and clothing.[3]

-

Ventilation : Use only outdoors or in a well-ventilated area.[12] Ensure good ventilation/extraction at the workplace.[9]

-

Hygiene : Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10][12]

-

Dust Formation : Avoid breathing dust.[3] Measures should be taken to prevent dust generation and accumulation.[8]

Storage Conditions:

-

General : Store locked up.[9][10][11] Keep container tightly closed and store in a dry place.[3][8]

-

Temperature : Store in accordance with the information listed on the product insert, which may include refrigeration.[10] One supplier recommends storage at -20°C under an inert atmosphere.[6]

Personal Protective Equipment (PPE) and Emergency Procedures

Personal Protective Equipment:

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[10]

-

Skin Protection : Wear protective gloves and clothing to prevent skin exposure.[10] Nitrile or other impervious gloves are recommended.

-

Respiratory Protection : If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[4] Avoid breathing dust, fumes, or spray.

First Aid Measures:

-

If Swallowed : Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin : Wash with plenty of soap and water.[10] If skin irritation occurs, seek medical advice.[10]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[12]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12]

Accidental Release:

-

Wear personal protective equipment.[3]

-

Take up mechanically and place in appropriate containers for disposal.[3]

-

Avoid dust formation.[3]

-

Ensure adequate ventilation.[4]

-

Prevent entry into sewers, surface water, or ground water.[3]

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and the logical relationships of hazard classifications for this compound.

Caption: Relationship between GHS Hazard and Precautionary Statements for this compound.

Caption: General workflow for safely handling this compound in a laboratory setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. carlroth.com [carlroth.com]

- 4. kmpharma.in [kmpharma.in]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. allmpus.com [allmpus.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. carlroth.com [carlroth.com]

- 9. pharmacopoeia.com [pharmacopoeia.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.accentuate.io [cdn.accentuate.io]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Solubility Profile of Triamcinolone Acetonide-d7 in Organic Solvents: A Technical Guide

This technical guide provides an in-depth overview of the solubility of Triamcinolone acetonide-d7 in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines relevant experimental methodologies, and illustrates the compound's mechanism of action.

This compound is the deuterated form of Triamcinolone acetonide, a potent synthetic corticosteroid. It is primarily utilized as an internal standard for the quantification of Triamcinolone acetonide in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The isotopic labeling in the d7 variant is not expected to significantly alter its physicochemical properties, including solubility, compared to the non-deuterated parent compound. Therefore, solubility data for Triamcinolone acetonide is a reliable reference for its deuterated analog.

Quantitative and Qualitative Solubility Data

The solubility of Triamcinolone acetonide, and by extension this compound, has been characterized in several common organic solvents. The data ranges from quantitative values to qualitative descriptors. This information is crucial for preparing stock solutions, formulating experimental buffers, and conducting various in vitro and in vivo studies.

Below is a summary of the solubility data compiled from various sources.

| Organic Solvent | Solubility (Quantitative) | Solubility (Qualitative) |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[3] | - |

| Dimethylformamide (DMF) | ~20 mg/mL[3] | Freely Soluble[4] |

| Ethanol (B145695) | ~5 mg/mL[3] | Moderately Soluble[5] |

| Methanol | - | Slightly Soluble,[1][4][6][7] Very Soluble in Absolute[5] |

| Acetone | - | Sparingly Soluble,[4][6] Moderately Soluble[5] |

| Chloroform | - | Slightly Soluble,[1] Moderately Soluble[5] |

| 1,4-Dioxane | - | Sparingly Soluble[4][6] |

| Diethyl Ether | - | Practically Insoluble[4][6] |

Note: The qualitative terms are based on pharmacopeial definitions. For instance, "sparingly soluble" typically implies a solubility range of 1 part solute in 30-100 parts solvent, while "slightly soluble" is in the range of 100-1000 parts solvent.

Triamcinolone acetonide is generally described as a white, crystalline solid and is practically insoluble in water.[4][5][6][7] For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO before diluting with an aqueous buffer.[3]

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not extensively published. However, a standard laboratory procedure for determining the solubility of a crystalline solid in an organic solvent can be described. Additionally, a method for extracting steroids from solid matrices provides insight into their solubility characteristics in organic solvents.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a glass vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample at a high speed (e.g., 5,000 rpm for 15 minutes) to pellet the undissolved solid.[8]

-

Carefully collect a precise volume of the clear supernatant, ensuring no solid particles are transferred.

-

-

Quantification of Dissolved Solute:

-

Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a centrifugal vacuum concentrator.[8]

-

Reconstitute the dried residue in a suitable solvent for analysis.

-

Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

-

This protocol is adapted from methods used to extract steroids from solid biological matrices and demonstrates the utility of organic solvents in solubilizing these compounds.[8]

-

Sample Preparation: Weigh a known amount of the solid sample containing the steroid.

-

Extraction: Add a defined volume of an organic solvent, such as ethanol or ethyl acetate (B1210297) (e.g., 1 mL of solvent for every 0.1 g of solid).[8]

-

Agitation: Shake the mixture vigorously for at least 30 minutes to ensure thorough extraction of the steroid into the solvent.[8]

-

Separation: Centrifuge the sample to separate the solid debris from the organic solvent supernatant.[8]

-

Solvent Evaporation: Transfer the supernatant to a new tube and evaporate it to dryness.[8]

-

Reconstitution: Dissolve the dried extract in a small volume of ethanol, followed by a larger volume of an appropriate assay buffer to ensure complete solubilization of the steroid.[8]

Mechanism of Action: Glucocorticoid Receptor Signaling

Triamcinolone acetonide exerts its potent anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor agonist.[9][10] The mechanism involves the modulation of gene expression.

Upon entering a target cell, Triamcinolone acetonide binds to the glucocorticoid receptor (GR) located in the cytoplasm.[11][12] This binding event causes a conformational change in the receptor, leading to its dissociation from chaperone proteins and its translocation into the nucleus.[11] Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11][12] This interaction can either activate or repress gene transcription.

Key outcomes of this signaling pathway include:

-

Increased synthesis of anti-inflammatory proteins , such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[11]

-

Decreased expression of pro-inflammatory genes , leading to a reduction in the production of cytokines (e.g., interleukins, TNF-α), enzymes (e.g., COX-2), and adhesion molecules.[11][12]

The following diagram illustrates the intracellular signaling pathway of Triamcinolone acetonide.

Caption: Intracellular signaling pathway of Triamcinolone acetonide.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. guinama.com [guinama.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. stressmarq.com [stressmarq.com]

- 9. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 12. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

In-Depth Technical Guide to the Mass Spectral Data of Triamcinolone Acetonide-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral data of Triamcinolone (B434) acetonide-d7, a deuterated internal standard crucial for the quantitative analysis of the synthetic corticosteroid, Triamcinolone acetonide. This document details its mass spectral characteristics, relevant experimental protocols, and associated metabolic pathways.

Compound Information

Triamcinolone acetonide-d7 is a stable isotope-labeled version of Triamcinolone acetonide, a potent glucocorticoid used in the treatment of various inflammatory conditions. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantification by mass spectrometry.[1][2]

| Property | Value |

| Chemical Formula | C₂₄H₂₄D₇FO₆ |

| Molecular Weight | 441.5 g/mol [1][3] |

| Appearance | Solid |

| Purity | ≥99% deuterated forms (d₁-d₇)[1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol[1] |

| Storage | -20°C[1] |

Mass Spectral Data

The mass spectral data for this compound is essential for its use as an internal standard. While a complete, publicly available mass spectrum is limited, the following data has been compiled from analogous compounds and typical fragmentation patterns observed in corticosteroids.

Predicted Mass Spectral Peaks

The following table summarizes the predicted prominent ions for this compound in positive electrospray ionization (ESI+) mode. The fragmentation is expected to be similar to that of the non-deuterated compound, with the primary loss being that of hydrogen fluoride (B91410) (HF).

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 442.5 | Protonated parent molecule |

| [M+H-HF]⁺ | 422.5 | Loss of hydrogen fluoride |

| [M+H-H₂O]⁺ | 424.5 | Loss of water |

| [M+H-HF-H₂O]⁺ | 404.5 | Sequential loss of HF and water |

Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. Based on data from a closely related d6-analog, a likely MRM transition for this compound is presented below.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 442.5 | 422.5 | Optimization required |

Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.

Experimental Protocols

The following protocols are based on established methods for the analysis of Triamcinolone acetonide and can be adapted for its deuterated analog.[4]

Sample Preparation: Supported Liquid Extraction (SLE)

-

Aliquoting: Aliquot 100 µL of the sample (e.g., plasma, urine) into a 96-well plate.

-

Internal Standard Spiking: Add a known concentration of this compound solution to each sample.

-

Protein Precipitation: Add 200 µL of acetonitrile (B52724) to each well and vortex for 1 minute to precipitate proteins.

-

Loading onto SLE Plate: Load the entire content of each well onto a 96-well SLE plate and allow the sample to absorb for 5 minutes.

-

Elution: Place a collection plate under the SLE plate and add 1 mL of methyl tert-butyl ether (MTBE) to each well.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 45°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 (v/v) methanol/water solution. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-30% B

-

6.1-8 min: 30% B

-

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Spray Voltage: 3000 V.[4]

-

Capillary Temperature: 350°C.[4]

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

Metabolic Pathway of Triamcinolone Acetonide

The metabolic pathway of Triamcinolone acetonide primarily involves hydroxylation and oxidation reactions. The deuterated analog is expected to follow the same metabolic fate.

Analytical Workflow for Corticosteroid Analysis

This diagram illustrates a typical workflow for the quantitative analysis of corticosteroids like Triamcinolone acetonide using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. allmpus.com [allmpus.com]

- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Triamcinolone Acetonide-d7 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone (B434) acetonide is a potent synthetic corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various conditions, including dermatological, allergic, and rheumatic diseases.[1] Accurate and precise quantification of triamcinolone acetonide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as Triamcinolone acetonide-d7, is essential for reliable quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3][4] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS analysis of triamcinolone acetonide.

Principle of Using a Deuterated Internal Standard

In LC-MS/MS, an ideal internal standard (IS) should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, but be distinguishable by mass.[5] A deuterated internal standard, such as this compound, is chemically identical to the analyte, triamcinolone acetonide, with the only difference being the substitution of seven hydrogen atoms with deuterium. This mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their similar physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[4] This co-elution and similar behavior effectively compensate for any sample loss during preparation and fluctuations in the MS signal, leading to highly accurate and precise quantification.

Caption: Workflow for LC-MS/MS analysis using a deuterated internal standard.

Glucocorticoid Signaling Pathway

Triamcinolone acetonide exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][6] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the triamcinolone acetonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[6][7] This interaction modulates the transcription of target genes, ultimately leading to the anti-inflammatory and immunosuppressive effects of the drug through the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines.[7]

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 7. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

Application Note: Quantification of Triamcinolone Acetonide in Human Plasma Using a d7-Labeled Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of triamcinolone (B434) acetonide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes a stable isotope-labeled internal standard, triamcinolone acetonide-d7, to ensure high accuracy and precision. A straightforward liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of triamcinolone acetonide.

Introduction

Triamcinolone acetonide is a synthetic corticosteroid with potent anti-inflammatory properties used in the treatment of various inflammatory and allergic conditions.[1] Accurate quantification of triamcinolone acetonide in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[2][3][4] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[5][6]

Experimental Protocol

Materials and Reagents

-

Triamcinolone Acetonide (Reference Standard)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (B52724) (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ethyl Acetate (B1210297) (HPLC Grade)

-

N-hexane (HPLC Grade)

-

Water (LC-MS Grade)

-

Methanol (HPLC Grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical Balance

-

Centrifuge

-

Vortex Mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Pipettes and general laboratory glassware

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of triamcinolone acetonide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the triamcinolone acetonide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (50 ng/mL this compound) to each plasma sample, except for the blank samples.

-

Vortex mix for 10 seconds.

-

Add 500 µL of a 4:1 (v/v) solution of ethyl acetate and n-hexane for liquid-liquid extraction.[2][4]

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3-5 minutes |

Note: A common mobile phase composition is a mixture of acetonitrile and water containing formic acid (e.g., 55:45 v/v acetonitrile:water with 1% formic acid).[2][3][4]

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| MRM Transitions | Triamcinolone Acetonide: m/z 435.2 → 397.2this compound: m/z 442.2 → 404.2 |

| Collision Energy | Optimized for each transition (typically 10-20 eV) |

Note: The exact MRM transitions for d7 may need to be empirically determined but are predicted based on the fragmentation of the unlabeled compound.

Data Analysis and Quantification

The concentration of triamcinolone acetonide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The linearity of the method is assessed using a weighted (1/x²) linear regression.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Triamcinolone Acetonide | 0.5 - 50 | > 0.995 |

Based on typical performance of similar assays.[2][3][4]

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| Low QC | 1.5 | < 15 | < 15 | 85 - 115 |

| Mid QC | 15 | < 15 | < 15 | 85 - 115 |

| High QC | 40 | < 15 | < 15 | 85 - 115 |

Acceptance criteria as per regulatory guidelines.

Visualizations

Caption: Logical workflow of the analytical protocol.

Caption: Detailed experimental workflow diagram.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]

- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Plasma Sample Preparation of Triamcinolone Acetonide-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of Triamcinolone (B434) acetonide-d7. The following methods are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Accurate quantification of Triamcinolone acetonide, a synthetic corticosteroid, in plasma is crucial for pharmacokinetic and pharmacodynamic studies. Triamcinolone acetonide-d7 is a stable isotope-labeled internal standard commonly used in mass spectrometry-based bioanalysis to ensure high accuracy and precision. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest. This document outlines three common and effective techniques for this purpose.

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, cost, and the analytical instrumentation available. Below is a summary of the key characteristics of the three techniques described in this document.

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Proteins are precipitated out of solution using an organic solvent. | Analyte is partitioned between two immiscible liquid phases. | Analyte is selectively adsorbed onto a solid sorbent and then eluted. |

| Selectivity | Low | Moderate | High |

| Recovery | Generally lower and more variable | Good to excellent | Excellent and reproducible |

| Throughput | High | Moderate | Moderate to High (with automation) |

| Cost | Low | Low to Moderate | High |

| Automation | Easily automated | More challenging to automate | Easily automated |

Quantitative Data Summary

The following tables summarize typical quantitative performance data obtained using different sample preparation techniques for the analysis of Triamcinolone acetonide in human plasma.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data [1][2]

| Parameter | Reported Value |

| Linearity Range | 0.53–21.20 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL |

| Intra-run Precision (%CV) | 3.007% to 9.960% |

| Inter-run Precision (%CV) | 3.528% to 11.26% |

| Intra-run Accuracy | -6.577% to -1.962% |

| Inter-run Accuracy | -3.371% to 0.348% |

| Extraction Recovery | 77.406% to 99.000% |

Table 2: Solid-Phase Extraction (SPE) Performance Data [3]

| Parameter | Reported Value |

| Linearity Range | 5–5000 pg/mL |

| Lower Limit of Quantification (LOQ) | 5 pg/mL |

| Detection Limits | 0.2 to 1 pg/mL |

| Accuracy | 88–107% |

| Coefficient of Variation (%CV) | 2.3–11.1% |

Table 3: Alternative LLE Method Performance Data [4][5]

| Parameter | Reported Value |

| Linearity Range | 20-2000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL |

| Intra-run Precision (%RSD) | 4.6% |

| Inter-run Precision (%RSD) | 5.7% |

| Mean Accuracy | 98.5% |

| Recovery Rate | 97.5% |

Experimental Protocols

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and simple method for removing the bulk of proteins from a plasma sample.[6][7] It is particularly suitable for high-throughput screening.

Materials:

-

Plasma sample

-

This compound internal standard (IS) solution

-

Acetonitrile (B52724) (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add an appropriate volume of this compound IS solution.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

-

Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the analyte and internal standard.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids.[1][2][4][5]

Materials:

-

Plasma sample

-

This compound internal standard (IS) solution

-

Ethyl acetate/Hexane mixture (e.g., 4:1, v/v) or Dichloromethane

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Pipette 500 µL of plasma into a centrifuge tube.[1]

-

Add 50 µL of the this compound IS solution.[1]

-

Add 3 mL of the ethyl acetate/hexane (4:1, v/v) extraction solvent.[1]

-

Vortex the mixture for 3 minutes to ensure efficient extraction.[1]

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[1]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.[1]

-

Vortex for 1 minute to dissolve the residue.[1]

-

Centrifuge at 15,000 rpm for 3 minutes.[1]

-

Inject the supernatant for LC-MS/MS analysis.[1]

Solid-Phase Extraction (SPE) Protocol

SPE provides a more selective sample cleanup compared to PPT and LLE, resulting in cleaner extracts and potentially lower limits of detection.[3][8][9]

Materials:

-

Plasma sample

-

This compound internal standard (IS) solution

-

SPE cartridges (e.g., Strata-X-AW)

-

SPE manifold (vacuum or positive pressure)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol (B129727) in water)

-

Elution solvent (e.g., Ethyl acetate)

-

Centrifuge

-

Evaporator

Protocol:

-

Pre-treatment: Dilute 100 µL of plasma with 200 µL of water.[8] Add the this compound IS.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent go dry.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of ethyl acetate.[8]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of mobile phase.

-

Analysis: Inject the reconstituted sample for LC-MS/MS analysis.

References

- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. agilent.com [agilent.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

Application of Triamcinolone Acetonide-d7 in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of Triamcinolone (B434) acetonide-d7 as an internal standard in pharmacokinetic (PK) studies of Triamcinolone acetonide. The use of a stable isotope-labeled internal standard like Triamcinolone acetonide-d7 is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods, as recommended by regulatory agencies such as the FDA and EMA.[1]

Triamcinolone acetonide is a synthetic corticosteroid utilized for its potent anti-inflammatory and immunosuppressive properties in treating a range of conditions.[2][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use. The integration of a deuterated internal standard is pivotal for enhancing the accuracy, precision, and robustness of the bioanalytical methods used to determine the pharmacokinetic profile of Triamcinolone acetonide.[1][4]

Principle of Deuterated Internal Standards

In pharmacokinetic analysis, a known amount of the deuterated standard (this compound) is added to biological samples at the initial stage of processing. This standard is chemically identical to the analyte (Triamcinolone acetonide) but has a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This mass difference allows for its differentiation by the mass spectrometer. Since the analyte and the internal standard exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization.[5] This co-elution and similar behavior effectively compensate for variability in sample preparation and instrument response, leading to more accurate and precise quantification of the drug.[4]

Experimental Protocols

A typical bioanalytical workflow for a pharmacokinetic study using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.[4]

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of corticosteroids from plasma.[6][7]

Materials:

-

Human plasma samples containing Triamcinolone acetonide

-

This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)

-

Ethyl acetate

-

N-hexane

-

Methanol

-

Water, HPLC grade

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.

-

Add 50 µL of the this compound internal standard solution.

-

Vortex for 1 minute to ensure thorough mixing.

-

Add 3 mL of an ethyl acetate/hexane (4:1, v/v) extraction solvent.

-

Vortex for 3 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (supernatant) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water with 1% formic acid, 55:45, v/v).

-

Vortex for 1 minute to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of Triamcinolone acetonide.[7][8]

Liquid Chromatography (LC) Conditions:

-

LC System: UPLC system (e.g., Waters ACQUITY UPLC)

-

Column: C18 reverse-phase column (e.g., ACQUITY™ BEH C18, 50 × 2.1 mm, 1.7 µm)

-

Mobile Phase: Acetonitrile and water with 1% formic acid (55:45, v/v)

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Run Time: Approximately 2-5 minutes

Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Triamcinolone acetonide: m/z 435.4 → 397.3

-

This compound (IS): m/z 442.4 → 404.3 (hypothetical, based on d7 labeling)

-

-

Data Acquisition and Analysis: Software such as Masslynx

Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality pharmacokinetic data. Below are tables summarizing hypothetical pharmacokinetic parameters and method validation data that would be expected from a study employing this methodology.

Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide Following a Single Intramuscular Injection (80 mg) in Healthy Volunteers.

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 8.45 ± 1.22 |

| Tmax (h) | 1.85 ± 0.23 |

| AUC0-t (ng·h/mL) | 833.16 ± 314.18 |

| AUC0-∞ (ng·h/mL) | 895.52 ± 345.67 |

| t1/2 (h) | 191.51 ± 81.07 |

Data are hypothetical and derived from similar studies for illustrative purposes.[7]

Table 2: Bioanalytical Method Validation Summary.

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 0.53 – 21.20 ng/mL | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | Signal-to-noise ratio ≥ 10 |

| Intra-day Precision (%RSD) | 3.01% - 9.96% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%RSD) | 3.53% - 11.26% | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day Accuracy (% Bias) | -6.58% to -1.96% | ± 15% (± 20% at LLOQ) |

| Inter-day Accuracy (% Bias) | -3.37% to 0.35% | ± 15% (± 20% at LLOQ) |

| Extraction Recovery | > 85% | Consistent and reproducible |

| Matrix Effect | No significant matrix effect observed | Consistent and reproducible |

| Stability (various conditions) | Stable | ≤ 15% deviation |

Data are based on typical validation results for similar bioanalytical methods.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study utilizing this compound.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Triamcinolone acetonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.[5][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 10. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Triamcinolone Acetonide in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the quantitative analysis of Triamcinolone (B434) Acetonide (TAA) in human urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described method is sensitive, specific, and robust, making it suitable for clinical and research applications, including pharmacokinetic studies and doping control.

Introduction

Triamcinolone acetonide is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] Monitoring its concentration in urine is crucial for therapeutic drug monitoring and for detecting its misuse in sports.[1][2] This document outlines a validated UPLC-MS/MS method for the accurate quantification of TAA in urine, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

Materials and Reagents

-

Triamcinolone Acetonide (Reference Standard)

-

Triamcinolone Acetonide-d6 (Internal Standard, IS)

-

Formic Acid (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ethyl Acetate (B1210297) (HPLC Grade)

-

n-Hexane (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

β-glucuronidase from E. coli

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTrap 5500)

-

Analytical Column: ACQUITY UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm) or equivalent[3][4]

Sample Preparation

Two primary methods for sample extraction from urine are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

2.3.1. Protocol for Liquid-Liquid Extraction (LLE)

-